molecular formula C9H13N5O B14019690 2-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]benzohydrazide CAS No. 66975-13-1

2-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]benzohydrazide

Cat. No.: B14019690
CAS No.: 66975-13-1
M. Wt: 207.23 g/mol
InChI Key: JEGAWEBFXPDOGI-UHFFFAOYSA-N
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Description

2-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]benzohydrazide is a chemical compound with the molecular formula C9H13N5O. It is a member of the hydrazide family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]benzohydrazide typically involves the reaction of benzohydrazide with 3,3-dimethyltriazene under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction temperature is maintained between 25°C to 50°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes the preparation of intermediate compounds, followed by their conversion to the final product through a series of chemical reactions. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

2-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]benzohydrazide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzohydrazides, oxides, and hydrazine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]benzohydrazide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]benzohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

66975-13-1

Molecular Formula

C9H13N5O

Molecular Weight

207.23 g/mol

IUPAC Name

2-(dimethylaminodiazenyl)benzohydrazide

InChI

InChI=1S/C9H13N5O/c1-14(2)13-12-8-6-4-3-5-7(8)9(15)11-10/h3-6H,10H2,1-2H3,(H,11,15)

InChI Key

JEGAWEBFXPDOGI-UHFFFAOYSA-N

Canonical SMILES

CN(C)N=NC1=CC=CC=C1C(=O)NN

Origin of Product

United States

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